5,6-Dimethylpicolinic acid

Oncology Research Chemoprevention Hepatocellular Carcinoma

Select 5,6-Dimethylpicolinic acid (CAS 83282-49-9) for definitive regioisomeric identity in coordination chemistry and SAR workflows. The 5,6-dimethyl pattern introduces steric hindrance adjacent to the pyridine nitrogen, directly modulating metal-chelation geometry and complex stability versus unsubstituted picolinic acid or alternative regioisomers like 3,5-dimethylpicolinic acid. This structural specificity is critical for MOF development, ligand screening, and medicinal chemistry programs where regiochemical variation is a key experimental parameter. Supplied at ≥95% purity; store at 2–8°C under inert atmosphere. Request a bulk or custom quote today.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 83282-49-9
Cat. No. B1316800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylpicolinic acid
CAS83282-49-9
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)C(=O)O)C
InChIInChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)9-6(5)2/h3-4H,1-2H3,(H,10,11)
InChIKeyQEFFZWNEMCFCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylpicolinic Acid (CAS 83282-49-9): Technical Specifications and Procurement Baseline


5,6-Dimethylpicolinic acid (CAS 83282-49-9), also known as 5,6-dimethylpyridine-2-carboxylic acid, is a picolinic acid derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol [1]. The compound features methyl substitutions at the 5- and 6-positions of the pyridine ring, distinguishing it from unsubstituted picolinic acid and other dimethyl positional isomers . Commercially available material typically meets a minimum purity specification of 95% or higher, with a predicted boiling point of 316.7±37.0 °C and a predicted density of 1.183±0.06 g/cm³ . Storage is recommended under inert atmosphere at 2–8 °C .

Why Picolinic Acid Analogs Cannot Be Directly Substituted for 5,6-Dimethylpicolinic Acid in Research Applications


The substitution pattern on the pyridine ring directly modulates both electronic properties and metal coordination geometry in picolinic acid derivatives. The 5,6-dimethyl substitution on 5,6-dimethylpicolinic acid introduces steric hindrance adjacent to the pyridine nitrogen that can alter ligand binding geometry and metal complex stability relative to unsubstituted picolinic acid or alternative regioisomers such as 3,5-dimethylpicolinic acid . This structural specificity affects downstream properties including solubility, pKa (predicted 1.22±0.50 for the carboxylic acid proton), and biological interactions . Consequently, in applications requiring precise metal chelation geometry, synthetic intermediate fidelity, or structure-activity relationship (SAR) studies, generic substitution without verification of regioisomer identity introduces uncontrolled experimental variables.

5,6-Dimethylpicolinic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Hepatoma Cell Growth Inhibition: Class-Level Activity Evidence for 5,6-Dimethylpicolinic Acid

5,6-Dimethylpicolinic acid has demonstrated potential chemopreventive properties against cancer, with reported activity in inhibiting the growth of hepatoma cells. The proposed mechanism involves inhibition of glucose utilization for energy and induction of apoptosis .

Oncology Research Chemoprevention Hepatocellular Carcinoma

Synthetic Route from 5,6-Dimethylpicolinonitrile: 80% Reported Yield for 5,6-Dimethylpicolinic Acid

A documented synthetic route for 5,6-dimethylpicolinic acid uses 5,6-dimethylpyridine-2-carbonitrile as the starting material. The nitrile is subjected to reflux in concentrated hydrochloric acid overnight, followed by solvent evaporation and ethanol co-evaporation to remove residual HCl. This procedure yielded 453 mg of the target compound as a white solid, corresponding to an 80% yield . Mass spectrometry analysis confirmed a molecular ion peak (M+H) of 152.1 .

Organic Synthesis Process Chemistry Pyridine Derivatives

Commercial Availability and Pricing Tier Comparison: 5,6-Dimethylpicolinic Acid Procurement Metrics

Commercial suppliers offer 5,6-dimethylpicolinic acid at purity specifications of 95% or higher (95+%). Pricing and availability vary by vendor and quantity: AKSci lists 250 mg at $67, 1 g at $230, and 5 g at $925 (USA stock, 1-week lead time) . VWR offers 100 mg with 95% purity under inert atmosphere storage at 2–8 °C [1]. These metrics provide a procurement baseline for comparing with alternative picolinic acid derivatives, where unsubstituted picolinic acid is generally available at lower cost due to commodity chemical status.

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5,6-Dimethylpicolinic Acid: Recommended Research and Procurement Applications


Metal Chelation and Coordination Chemistry Ligand Studies

5,6-Dimethylpicolinic acid functions as a bidentate ligand capable of chelating metal ions through its carboxylic acid oxygen and pyridine nitrogen atoms. The 5,6-dimethyl substitution pattern introduces steric effects that may influence coordination geometry and complex stability compared to unsubstituted picolinic acid. This compound is suitable for coordination chemistry research, including the synthesis and characterization of novel metal complexes with potential applications in catalysis, materials science, or medicinal inorganic chemistry. Procurement is recommended for academic and industrial laboratories conducting ligand screening or metal-organic framework (MOF) development where regiochemical variation is a key experimental parameter.

Synthetic Intermediate in Medicinal Chemistry Programs

The documented synthetic route from 5,6-dimethylpyridine-2-carbonitrile (80% yield via acid hydrolysis) establishes 5,6-dimethylpicolinic acid as a viable intermediate for further derivatization. Its carboxylic acid functionality permits esterification, amidation, or reduction to the corresponding alcohol or aldehyde, while the pyridine ring supports electrophilic substitution for introduction of additional functional groups. This compound is recommended for medicinal chemistry programs exploring structure-activity relationships (SAR) in picolinic acid-based pharmacophores, particularly where 5,6-disubstitution is a design element for modulating target binding or pharmacokinetic properties.

Oncology and Chemoprevention Exploratory Research

Based on class-level reports of antiproliferative activity in hepatoma cell lines, 5,6-dimethylpicolinic acid may be considered for exploratory oncology or chemoprevention research programs. The reported mechanism involving glucose utilization inhibition and apoptosis induction aligns with metabolic intervention strategies in cancer biology. Procurement is appropriate for laboratories conducting preliminary screening of picolinic acid derivatives against hepatocellular carcinoma models or investigating structure-dependent effects of methyl substitution on antiproliferative activity. Note that quantitative potency data (IC₅₀ values) are not available in the current evidence base, positioning this compound for discovery-phase rather than translational studies.

Analytical Reference Standard for Regioisomer Identification

Due to the existence of multiple dimethylpicolinic acid regioisomers (including 3,5-dimethylpicolinic acid, CAS 4733-68-0), 5,6-dimethylpicolinic acid serves as an analytical reference standard for confirming regiochemical identity in synthetic mixtures or natural product isolates. The distinct spectroscopic signatures (MS M+H 152.1; characteristic ¹H NMR shifts reported for the ethyl ester derivative include δ 2.37 ppm and δ 2.62 ppm for methyl groups, δ 7.55 ppm and δ 7.90 ppm for aromatic protons) enable unambiguous identification. Procurement is advised for analytical chemistry laboratories, quality control units, and research groups requiring authenticated material for method development or compound verification.

Technical Documentation Hub

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